1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a synthetic piperidine derivative characterized by a sulfonyl group attached to a 2,5-dimethoxyphenyl moiety at the nitrogen position of a 2,6-dimethyl-substituted piperidine ring.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-6-5-7-12(2)16(11)21(17,18)15-10-13(19-3)8-9-14(15)20-4/h8-12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAPBMBANIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of 2,6-Dimethylpyridine
The 2,6-dimethylpiperidine backbone is typically synthesized via hydrogenation of 2,6-dimethylpyridine (2,6-lutidine). Noble metal catalysts, such as ruthenium or palladium, are employed under moderate hydrogen pressures. For instance, Ru/SiO₂ (10% loading) achieves >95% conversion at 100°C and 3 MPa H₂ over 12 hours. Alternative catalysts like Pd/C (5% loading) yield 85–90% product at 80°C and 2 MPa.
Table 1: Hydrogenation Conditions for 2,6-Dimethylpyridine
Reductive Amination of Cyclohexanone Derivatives
An alternative route involves reductive amination of 2,6-dimethylcyclohexanone using ammonium acetate and sodium cyanoborohydride. This method, however, is less efficient (60–70% yield) due to steric hindrance from the methyl groups.
Preparation of 2,5-Dimethoxyphenylsulfonyl Chloride
Chlorosulfonation of 1,4-Dimethoxybenzene
2,5-Dimethoxyphenylsulfonyl chloride is synthesized via electrophilic chlorosulfonation of 1,4-dimethoxybenzene. Chlorosulfonic acid (2 eq) is added dropwise to 1,4-dimethoxybenzene in dichloromethane at 0–5°C, followed by stirring for 4 hours. Quenching with ice-cold HCl yields the sulfonyl chloride (75–80% purity), which is recrystallized from hexane.
Key Considerations :
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Temperature control (<10°C) minimizes polysubstitution.
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Excess chlorosulfonic acid improves regioselectivity for the 2,5-isomer.
Sulfonylation of 2,6-Dimethylpiperidine
Reaction Optimization
The sulfonylation employs 2,5-dimethoxyphenylsulfonyl chloride (1.1 eq) and 2,6-dimethylpiperidine (1 eq) in dichloromethane with triethylamine (2 eq) as a base. Reactions proceed at 25°C for 4 hours, achieving 85–90% conversion. Work-up involves sequential washes with dilute HCl, NaHCO₃, and brine, followed by silica gel chromatography (ethyl acetate/hexane).
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 25 | 4 | 85 |
| Pyridine | THF | 0 | 6 | 78 |
Continuous-Flow Sulfonylation
Microreactor systems, as demonstrated in analogous etherification reactions, enhance mixing and heat transfer. Using a microreactor at 120°C and 5 MPa, sulfonylation completes in 30 minutes with 92% yield, reducing side-product formation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH₃), 2.45 (m, 2H, piperidine-H), 3.80 (s, 6H, OCH₃), 7.10–7.30 (m, 3H, aromatic).
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HRMS : [M+H]⁺ calc. 342.1564, found 342.1562.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity, with residual solvents <0.1%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs highlight the significance of substituent positioning and functional group variations on pharmacological properties. Below is a detailed comparison:
Substituent Effects on the Piperidine Ring
- 2,6-Dimethylpiperidine Derivatives: 1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine (QZ-2107, 95% purity): Differs in the sulfonyl-attached phenyl group (4-isothiocyanato vs. 2,5-dimethoxy). The isothiocyanate group is electrophilic, enabling covalent binding to biomolecules, whereas methoxy groups enhance solubility and modulate electronic effects . 1-[(4-Isothiocyanatophenyl)sulfonyl]-3,5-dimethylpiperidine (QZ-2353): Demonstrates how methyl group positions (3,5 vs.
Aromatic Sulfonyl Group Modifications
- 2,5-Dimethoxyphenyl vs. 4-Substituted Phenyl: The 2,5-dimethoxy substitution introduces electron-donating groups at meta and para positions, influencing π-π stacking and hydrogen bonding compared to para-substituted analogs (e.g., QZ-2107’s 4-isothiocyanato group) .
Pharmacological Implications of Piperidine Substitutions
- 2,6-Disubstituted Piperidines : Evidence suggests that 2,6-disubstituted derivatives exhibit enhanced rigidity and binding affinity compared to 3,5-substituted analogs (e.g., 3,5-Dimethyl-2,6-diphenylpiperidine), which are associated with antibacterial and anticancer activities .
- N-Sulfonyl Derivatives : The sulfonyl group enhances stability and bioavailability by reducing metabolic degradation, a feature shared with compounds like QZ-2107 and QY-7168 .
Comparative Data Table of Piperidine Derivatives
Research Findings and Implications
- Methoxy vs. Isothiocyanate : The 2,5-dimethoxy substitution may enhance solubility and passive diffusion compared to the reactive isothiocyanate group in QZ-2107, which is more suited for targeted covalent inhibition .
- Pharmacological Gaps: No direct data exist for the target compound’s bioactivity. However, analogs like 3,5-Dimethyl-2,6-diphenylpiperidine demonstrate the importance of aromatic substitutions in modulating antibacterial efficacy .
Biological Activity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group is known to enhance the compound's reactivity and binding affinity towards specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
2. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests.
3. Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The modulation of acetylcholinesterase (AChE) activity has been noted.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Case Study 1 : A study evaluated the anticancer effects of various piperidine derivatives, including those with a similar structure to the target compound. Results indicated significant inhibition of tumor growth in xenograft models.
- Case Study 2 : Research on neuroprotective agents highlighted that compounds with methoxy groups exhibited enhanced AChE inhibitory activity compared to standard drugs like Donepezil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
